N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15155601
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24N4O/c1-15(2)20-14-21(24-18-10-12-19(28-4)13-11-18)27-23(25-20)22(16(3)26-27)17-8-6-5-7-9-17/h5-15,24H,1-4H3 |
| Standard InChI Key | PSEDPVVCHCQEAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)OC |
Introduction
The compound N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties. This class of compounds has been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects.
Chemical Formula and Molecular Weight
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Chemical Formula: CHNO
-
Molecular Weight: Approximately 384 g/mol
Structural Features
The compound features a pyrazolo[1,5-a]pyrimidine core, which is substituted with a 4-methoxyphenyl group, a methyl group, a phenyl group, and a propan-2-yl group. The presence of these substituents can significantly influence the compound's physical and chemical properties, as well as its biological activity.
Spectroscopic Data
While specific spectroscopic data (e.g., NMR, IR) for this exact compound are not readily available, compounds within the pyrazolo[1,5-a]pyrimidine class typically exhibit characteristic signals in their NMR spectra due to the aromatic protons and in their IR spectra due to the presence of NH and C=N bonds.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the reaction of aminopyrazoles with suitable electrophiles, such as esters of acetylenedicarboxylic acid, under conditions that facilitate aza-Michael addition reactions. For the specific compound , a similar approach might be employed, starting with appropriately substituted aminopyrazoles and using conditions optimized for the desired substitution pattern.
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